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16-Methylheptadecane-1,2-diol

Bacterial glycolipid Thermus scotoductus GC‑MS identification

16‑Methylheptadecane‑1,2‑diol is an iso‑methyl‑branched, saturated long‑chain 1,2‑alkanediol (C₁₈H₃₈O₂, MW 286.5 g mol⁻¹) that carries a terminal 1,2‑diol headgroup and an internal methyl branch at C‑16. The compound was originally isolated and structurally characterized by gas chromatography–mass spectrometry (GC‑MS) from the polar glycolipid fraction of thermophilic *Thermus* species (Wait et al.,.

Molecular Formula C18H38O2
Molecular Weight 286.5 g/mol
CAS No. 85756-66-7
Cat. No. B14402096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16-Methylheptadecane-1,2-diol
CAS85756-66-7
Molecular FormulaC18H38O2
Molecular Weight286.5 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCCCCCCCCC(CO)O
InChIInChI=1S/C18H38O2/c1-17(2)14-12-10-8-6-4-3-5-7-9-11-13-15-18(20)16-19/h17-20H,3-16H2,1-2H3
InChIKeyFSGIKWVSGWCSOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





16-Methylheptadecane-1,2-diol (CAS 85756-66-7) – Structural Identity & Procurement-Relevant Background


16‑Methylheptadecane‑1,2‑diol is an iso‑methyl‑branched, saturated long‑chain 1,2‑alkanediol (C₁₈H₃₈O₂, MW 286.5 g mol⁻¹) that carries a terminal 1,2‑diol headgroup and an internal methyl branch at C‑16 [1]. The compound was originally isolated and structurally characterized by gas chromatography–mass spectrometry (GC‑MS) from the polar glycolipid fraction of thermophilic *Thermus* species (Wait et al., 1997) [1]. Unlike linear 1,2‑octadecanediol, which is widely available as a synthetic standard and used in surfactant or cosmetic formulation, 16‑methylheptadecane‑1,2‑diol is a naturally occurring lipid backbone component restricted to a narrow phylogenetic group of bacteria and represents a structurally defined, taxon‑specific chemical marker [1][2].

Naturally occurring iso-methyl-branched 1,2-diol backbone from Thermus glycolipids
Defined taxon-specific chemical marker; structurally distinct from linear 1,2-octadecanediol
Supports lipidomics, membrane reconstitution, and biomarker research requiring native glycolipid identity

16-Methylheptadecane-1,2-diol vs. Common Long-Chain Diols – Why Simple Interchange Is Not Supported by Evidence


The closest commercially available structural analog, straight‑chain 1,2‑octadecanediol (CAS 20294‑76‑2), lacks the internal methyl branch that defines the biological identity of 16‑methylheptadecane‑1,2‑diol in native *Thermus* glycolipids [1]. The methyl‑branch position (C‑16 vs. C‑15 in the co‑occurring 15‑methylheptadecane‑1,2‑diol) alters the hydrophobic packing of the diol‑linked glycolipid acyl chains, yet no published study has quantitatively compared the thermotropic phase behaviour, enzymatic recognition, or membrane insertion properties of these two positional isomers [1][2]. Consequently, generic substitution with unbranched 1,2‑octadecanediol or with glycerol‑based phospholipids would eliminate the structural feature that defines this compound’s unique biological occurrence; the downstream impact on lipid‑bilayer biophysics or glycolipid‑receptor interactions is unquantified, but the structural non‑equivalence is unequivocal [1][2].

Linear 1,2-octadecanediol lacks the C-16 methyl branch; may shift hydrophobic packing and glycolipid organization compared to the native methyl-branched structure

Glycerol-linked analogs represent a minor glycolipid species in Thermus; using glycerol backbones may not reproduce the dominant diol-linked membrane architecture

Commercially available 1,2-diols are often racemic; the inferred natural (R)-configuration may not transfer, requiring enantiomeric identity verification

Quantitative Differentiation Evidence for 16-Methylheptadecane-1,2-diol – Comparator-Based Data Guide


GC‑MS Structural Confirmation: Definitive Identification in Thermus Glycolipids vs. Straight‑Chain 1,2‑Octadecanediol

After acid hydrolysis of purified tetra‑ and triglycosyl glycolipids (GL‑1 and GL‑2) from *Thermus scotoductus* X‑1, *T. filiformis* Tok4 A2, and *T. oshimai* SPS‑11, GC‑MS analysis identified two distinct long‑chain 1,2‑diols: 16‑methylheptadecane‑1,2‑diol and 15‑methylheptadecane‑1,2‑diol [1]. The mass spectral fragmentation patterns and retention indices differentiate both methyl‑branched diols unambiguously from the unbranched 1,2‑octadecanediol standard, which was not detected in these strains [1]. Fast‑atom bombardment mass spectrometry (FAB‑MS) of intact glycolipids further demonstrated that a major proportion of the glycolipid pool contained glycan head groups linked to 1,2‑diols rather than to glycerol, whereas commercial 1,2‑octadecanediol lacks this natural glycolipid context entirely [1].

GC-MS confirmation
Head-to-head
16‑Methylheptadecane‑1,2‑diol detected in all three Thermus glycolipid hydrolysates; linear 1,2‑octadecanediol absent
Authentic reference context for Thermus-type glycolipid studies
Structural match may be required; quantitative benchmark data limited to qualitative presence/absence
Bacterial glycolipid Thermus scotoductus GC‑MS identification

Diol‑Linked vs. Glycerol‑Linked Glycolipid Backbone: Quantitative Distribution in Thermus scotoductus X‑1

FAB‑MS analysis of intact glycolipids from *T. scotoductus* X‑1 colony type t2 revealed that the diol‑linked glycolipid species (incorporating 16‑methylheptadecane‑1,2‑diol or 15‑methylheptadecane‑1,2‑diol) constituted the major proportion of the glycolipid pool, with glycerol‑linked congeners present as a minor fraction [1]. Although precise molar percentages are not reported in the publication, the authors state that 'a major proportion consisted of components with glycan head groups linked to long‑chain 1,2‑diols rather than glycerol' [1]. In contrast, the model organism *Thermomicrobium roseum* employs long‑chain 1,2‑diols as the exclusive glycerolipid replacement, with glycerol‑derived lipids essentially absent [2].

Backbone abundance
Cross-study comparable
Diol-linked glycolipids constitute the major proportion in T. scotoductus; glycerol-linked species present as minor fraction
Dominant backbone in native membranes; glycerol analogs may represent non‑representative minority species
Semi‑quantitative FAB‑MS assessment; precise molar ratios not reported
Glycolipid backbone Thermus scotoductus FAB‑MS quantification

Methyl‑Branch Position Isomerism: 16‑Methyl vs. 15‑Methylheptadecane‑1,2‑diol in Thermus Glycolipids

The Wait et al. (1997) study identified both 16‑methylheptadecane‑1,2‑diol and its positional isomer 15‑methylheptadecane‑1,2‑diol as the sole diol components released from *Thermus* glycolipids, implying that the methyl‑branch position at either C‑15 or C‑16 is the biologically relevant structural motif [1]. No glycolipid‑bound linear C₁₈ or C₁₉ 1,2‑diols were detected, indicating that the internal methyl branch is a structural requirement for incorporation into these native glycolipids [1]. By contrast, *Thermomicrobium roseum* produces a wider series of both straight‑chain and internally methyl‑branched 1,2‑diols (C₁₈–C₂₃), with growth‑temperature‑dependent modulation of the branched‑to‑linear ratio [2].

Positional isomer specificity
Analytical context
Only 16‑methyl and 15‑methyl isomers identified in Thermus; no linear C₁₈ diol detected. T. roseum exhibits broader diol profile with temperature‑dependent branched‑to‑linear ratio
Isomer identity critical for reproducing native Thermus glycolipid structures
Class‑level inference; direct side‑by‑side biophysical comparison not available
Positional isomer Lipid branching Thermus glycolipid

Absolute Stereochemistry (R‑configuration) of Thermomicrobia 1,2‑Diols – Class‑Level Inference for 16‑Methylheptadecane‑1,2‑diol

Lagutin et al. (2016) determined the absolute stereochemistry of long‑chain 1,2‑diols isolated from the class Thermomicrobia (which includes *Thermus*) as (R)‑configuration at the C‑2 chiral center, using low‑temperature (−60 °C) NMR of bis‑(R)‑MPA ester derivatives [1]. This (R)‑stereochemistry matches that of the common bacterial lipid backbone *sn*‑glycero‑3‑phosphate [1]. Although the study employed diols from *Thermorudis pharmacophila* rather than 16‑methylheptadecane‑1,2‑diol specifically, the conserved (R)‑configuration across Thermomicrobia supports the inference that 16‑methylheptadecane‑1,2‑diol from *Thermus* also possesses (R)‑stereochemistry at C‑2. In contrast, commercially available 1,2‑octadecanediol is typically supplied as the racemic mixture (rac‑1,2‑octadecanediol) or with unspecified enantiomeric purity, which may not replicate the native stereochemical identity [1].

Stereochemistry inference
Class-level inference
Conserved (R)‑configuration at C‑2 confirmed for Thermomicrobia 1,2‑diols; inferred for 16‑methylheptadecane‑1,2‑diol from Thermus
Enantiomeric identity may be a critical parameter for chiral recognition studies
No direct stereochemical determination on the compound itself; commercial racemic diols may differ
Stereochemistry 1,2-diol chirality Thermomicrobia lipids

High‑Confidence Application Scenarios for 16‑Methylheptadecane‑1,2‑diol Procurement


Authentic Standard for *Thermus* Glycolipid Structural Elucidation & Lipidomics

As the sole published study to definitively characterize 16‑methylheptadecane‑1,2‑diol within native *Thermus* glycolipids used GC‑MS and FAB‑MS for structural assignment, this compound serves as an essential authentic standard for any research group undertaking structural elucidation or lipidomic profiling of *Thermus* or related thermophilic bacterial glycolipids [1]. Its chromatographic retention time and mass spectrum provide a benchmark that cannot be substituted with linear 1,2‑octadecanediol or with the 15‑methyl positional isomer [1].

Reconstitution of Diol‑Linked Bacterial Membrane Models

The finding that diol‑linked glycolipids constitute the major glycolipid species in *T. scotoductus* X‑1 establishes 16‑methylheptadecane‑1,2‑diol as a key component for the in‑vitro reconstitution of biologically representative *Thermus*‑type membrane bilayers or supported lipid monolayers [1]. Researchers constructing minimal membrane models for thermophilic adaptation studies require the specific methyl‑branched diol backbone, as glycerol‑based or straight‑chain diol alternatives fail to recapitulate the native lipid architecture and its associated packing properties [1][2].

Taxon‑Specific Biomarker & Chemotaxonomic Reference

Because long‑chain 1,2‑diols were, at the time of the Wait et al. (1997) publication, previously reported only in *Thermomicrobium roseum* and possibly *Chloroflexus aurantiacus*, the subsequent identification of 16‑methylheptadecane‑1,2‑diol in multiple *Thermus* species expanded the known phylogenetic distribution of diol‑linked lipids [1]. This compound therefore functions as a chemotaxonomic marker for *Thermus* spp. and can be used as a reference standard in environmental lipidomics or geochemical biomarker studies that seek to differentiate thermophilic bacterial inputs from other microbial lipid sources [1][2].

Stereochemically Defined Substrate for Enzymatic Glycolipid Synthesis

The conserved (R)‑stereochemistry of long‑chain 1,2‑diols across the class Thermomicrobia, as demonstrated by Lagutin et al. (2016), implies that 16‑methylheptadecane‑1,2‑diol bearing the natural (R)‑configuration is the correct substrate for enzymes that assemble diol‑linked glycolipids in thermophilic bacteria [1]. Synthetic biology or metabolic engineering efforts aiming to reconstitute the diol‑linked glycolipid biosynthetic pathway in heterologous hosts require enantiomerically defined 1,2‑diol building blocks; racemic mixtures may introduce confounding stereochemical variables.

Application
Selection Property
Validation Focus
Thermus glycolipid structural elucidation & lipidomics
Methyl‑branched diol identity
GC‑MS retention and mass spectral match against published data
Diol‑linked membrane model reconstitution
Diol‑linked glycolipid backbone
Phase behavior and bilayer packing review; comparison to glycerol‑based models
Taxon‑specific biomarker & chemotaxonomic reference
Structural motif unique to Thermus
Alignment with environmental lipid profiles; differentiation from other bacterial diol sources
Enzymatic glycolipid synthesis (stereochemically defined substrate)
(R)‑configuration consistency
Enantiomeric identity confirmation; racemic mixture may introduce confounding variables
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